molecular formula C8H2F6O B6342583 2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde CAS No. 1262415-65-5

2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B6342583
CAS No.: 1262415-65-5
M. Wt: 228.09 g/mol
InChI Key: XXLGGSKAMUKYSV-UHFFFAOYSA-N
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Description

2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C8H2F6O . It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Fluorination: The benzene ring is subjected to fluorination reactions to introduce fluorine atoms at the desired positions.

    Formylation: The trifluoromethyl group is introduced through a formylation reaction, typically using reagents like trifluoromethyl iodide and a strong base.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination and formylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Trifluoromethylbenzoic acid derivatives.

    Reduction: Trifluoromethylbenzyl alcohol derivatives.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. The fluorine atoms can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzaldehyde
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide

Comparison:

  • 2-Fluoro-4-(trifluoromethyl)benzaldehyde: This compound has a similar structure but with fewer fluorine atoms, resulting in different reactivity and properties.
  • 4-(Trifluoromethyl)benzaldehyde: Lacks the additional fluorine atoms, making it less reactive in certain substitution reactions.
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains a bromine atom, which can be used for further functionalization through nucleophilic substitution reactions.

2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde stands out due to its unique combination of fluorine atoms and a trifluoromethyl group, providing distinct chemical properties and reactivity that are valuable in various applications.

Properties

IUPAC Name

2,3,6-trifluoro-4-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F6O/c9-5-1-4(8(12,13)14)7(11)6(10)3(5)2-15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLGGSKAMUKYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)C=O)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801226192
Record name Benzaldehyde, 2,3,6-trifluoro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801226192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262415-65-5
Record name Benzaldehyde, 2,3,6-trifluoro-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262415-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2,3,6-trifluoro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801226192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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